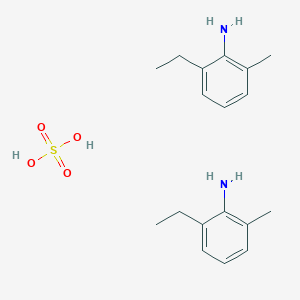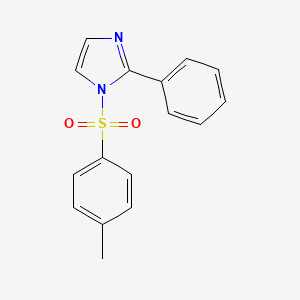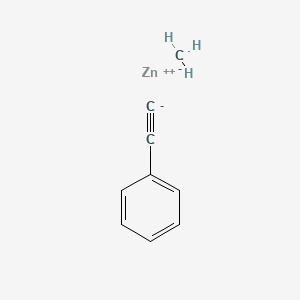![molecular formula C17H18N2O B14279003 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol CAS No. 140913-96-8](/img/structure/B14279003.png)
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol is a compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields. This compound, in particular, has a structure that includes a dimethylamino group and a phenolic hydroxyl group, which contribute to its unique properties and reactivity.
Métodos De Preparación
The synthesis of 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired chalcone derivative.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions are facilitated by reagents like nitric acid, sulfuric acid, and halogens, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. These activities make it a potential candidate for drug development and therapeutic applications.
Medicine: The compound’s biological activities are explored for potential use in treating various diseases. Its antimicrobial properties, for instance, are studied for developing new antibiotics.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties. The compound’s ability to undergo various chemical reactions makes it useful in the manufacturing of colorants.
Mecanismo De Acción
The mechanism of action of 2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol involves its interaction with molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dimethylamino group can participate in electron-donating interactions, influencing the compound’s reactivity and biological activity.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol can be compared with other chalcone derivatives, such as:
2-[(E)-{3-(4-Hydroxyphenyl)prop-2-en-1-ylidene}amino]phenol: This compound has a hydroxyl group instead of a dimethylamino group, which affects its reactivity and biological activity.
2-[(E)-{3-(4-Methoxyphenyl)prop-2-en-1-ylidene}amino]phenol: The presence of a methoxy group influences the compound’s electron-donating properties and its interactions with biological molecules.
2-[(E)-{3-(4-Nitrophenyl)prop-2-en-1-ylidene}amino]phenol: The nitro group is an electron-withdrawing group, which significantly alters the compound’s chemical and biological properties.
The uniqueness of this compound lies in its combination of a dimethylamino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
140913-96-8 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
2-[3-[4-(dimethylamino)phenyl]prop-2-enylideneamino]phenol |
InChI |
InChI=1S/C17H18N2O/c1-19(2)15-11-9-14(10-12-15)6-5-13-18-16-7-3-4-8-17(16)20/h3-13,20H,1-2H3 |
Clave InChI |
ZPIJBQQGISANAK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
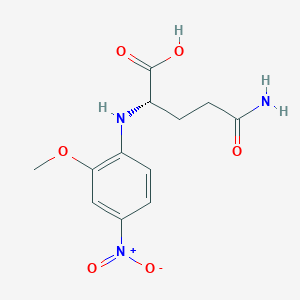
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
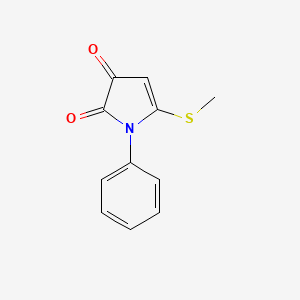
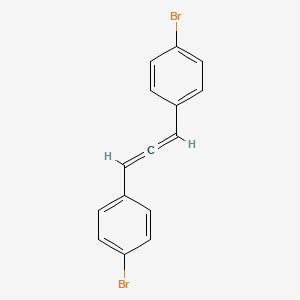

![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
